molecular formula C8H11NO2 B3022795 4-(Methoxymethoxy)aniline CAS No. 876-30-2

4-(Methoxymethoxy)aniline

Cat. No. B3022795
CAS RN: 876-30-2
M. Wt: 153.18 g/mol
InChI Key: PMFXZWXKPPPNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethoxy)aniline is an organic compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol .


Molecular Structure Analysis

The InChI code for 4-(Methoxymethoxy)aniline is 1S/C8H11NO2/c1-10-6-11-8-4-2-7 (9)3-5-8/h2-5H,6,9H2,1H3 . The compound contains an amine group attached to a benzene ring, making it an aromatic amine .


Physical And Chemical Properties Analysis

4-(Methoxymethoxy)aniline is a liquid at room temperature . It has a molecular weight of 153.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Safety And Hazards

4-(Methoxymethoxy)aniline is classified as a warning hazard. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. It is also suspected of causing genetic defects and cancer . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, or vapors, and using personal protective equipment .

properties

IUPAC Name

4-(methoxymethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFXZWXKPPPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509265
Record name 4-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)aniline

CAS RN

876-30-2
Record name 4-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethoxy)aniline
Reactant of Route 3
4-(Methoxymethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Methoxymethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Methoxymethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.